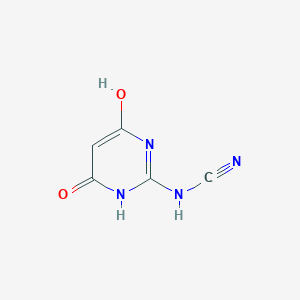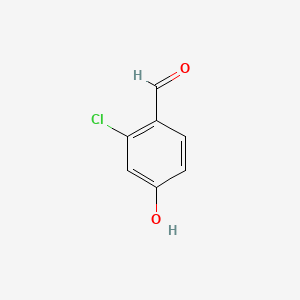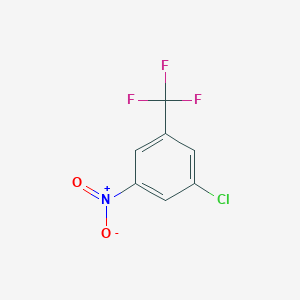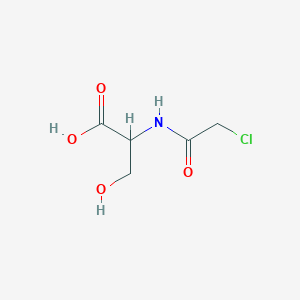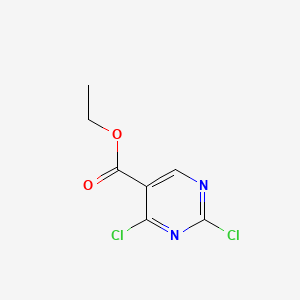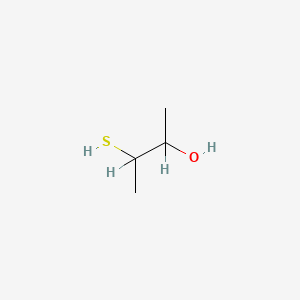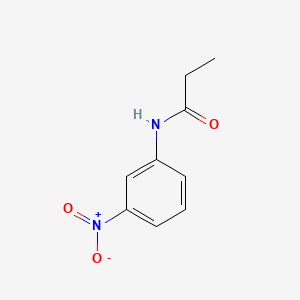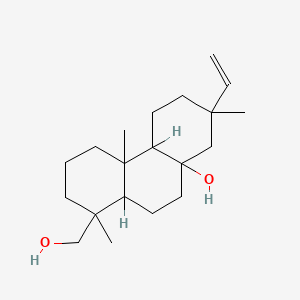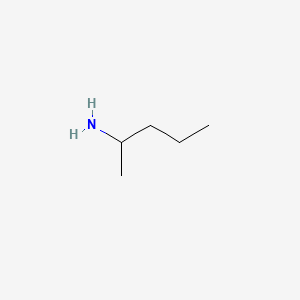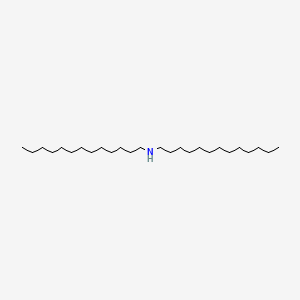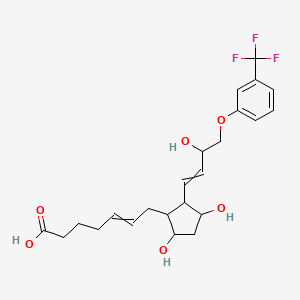
15(S)-Fluprostenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes. This compound is primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum, a structure involved in the reproductive cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Fluprostenol typically involves multiple steps, starting from readily available prostaglandin precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Incorporation of fluorine atoms to enhance biological activity and metabolic stability.
Esterification: Formation of ester bonds to improve the compound’s pharmacokinetic properties.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: To reduce double bonds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain the compound in a pure, solid form.
Analyse Des Réactions Chimiques
Types of Reactions: 15(S)-Fluprostenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others, such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents like thionyl chloride.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
15(S)-Fluprostenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in reproductive health.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mécanisme D'action
15(S)-Fluprostenol exerts its effects by binding to prostaglandin F2α receptors, leading to the activation of intracellular signaling pathways. This binding results in:
Luteolysis: Regression of the corpus luteum.
Smooth Muscle Contraction: Induction of uterine contractions.
Inflammatory Response Modulation: Regulation of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Prostaglandin F2α: The natural analog with similar biological activity.
Cloprostenol: Another synthetic analog with similar luteolytic properties.
Dinoprost: A prostaglandin analog used in veterinary medicine.
Uniqueness: 15(S)-Fluprostenol is unique due to its enhanced metabolic stability and potency compared to natural prostaglandins. The incorporation of fluorine atoms significantly improves its pharmacokinetic profile, making it more effective in clinical applications.
Propriétés
IUPAC Name |
7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860576 |
Source


|
| Record name | 7-(3,5-Dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)
